

A Technical Guide to H-D-Arg(NO₂)-OMe HCl for Researchers

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Compound of Interest

Compound Name: *H-D-Arg(NO₂)-OMe HCl*

Cat. No.: *B555647*

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This technical guide provides an in-depth overview of **H-D-Arg(NO₂)-OMe HCl**, a critical reagent for researchers in drug development and various scientific fields. This document outlines supplier information, purity specifications, and key experimental applications, including its role in nitric oxide synthase inhibition and peptide synthesis.

Compound Overview

H-D-Arg(NO₂)-OMe HCl, also known as D-NG-nitroarginine methyl ester hydrochloride or D-NAME hydrochloride, is the D-enantiomer of the more commonly studied L-NAME. It serves as a valuable tool in biomedical research, primarily as a competitive inhibitor of nitric oxide synthase (NOS). Its CAS number is 50912-92-0.

Supplier and Purity Information

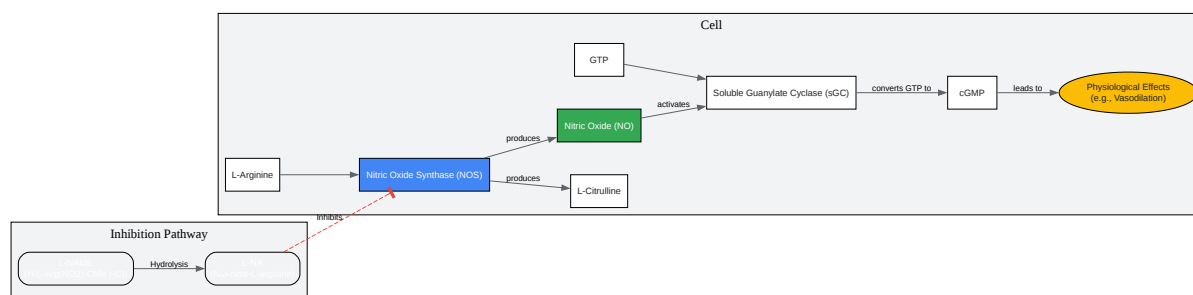
A variety of chemical suppliers offer **H-D-Arg(NO₂)-OMe HCl** and its L-isomer, L-NAME hydrochloride (CAS 51298-62-5). The purity of these compounds is crucial for experimental reproducibility. The table below summarizes publicly available data from several suppliers. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

Supplier	Compound Name	CAS Number	Purity	Analytical Method
Synblock	H-D-Arg(NO ₂)-OMe HCl	50912-92-0	95%	HPLC, NMR, LC-MS
BLD Pharm	H-D-Arg(NO ₂)-OMe HCl	50912-92-0	≥95%	Not Specified
Unnamed Supplier	H-Arg(NO ₂)-OMe-HCl (L-NAME Hydrochloride)	51298-62-5	>98.0%	HPLC[1]
ChemUniverse	H-ARG(NO ₂)-OME HCL	51298-62-5	98%	Not Specified[2]
BOC Sciences	D-NAME hydrochloride	Not Specified	≥95%	Not Specified[3]

Mechanism of Action: Nitric Oxide Synthase Inhibition

The L-isomer of nitroarginine methyl ester, L-NAME, is a widely used competitive inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS).[4][5] The inhibitory activity of L-NAME is primarily attributed to its in-situ hydrolysis to N ω -nitro-L-arginine (L-NA), which is a more potent inhibitor of NOS.[1][4] L-NAME itself is considered a weak and rapidly reversible inhibitor.[4] The time-dependent inhibition observed with L-NAME is a result of the gradual, non-enzymatic formation of L-NA during the course of the experiment.[4]

The following diagram illustrates the signaling pathway of nitric oxide synthesis and its inhibition by nitroarginine derivatives.

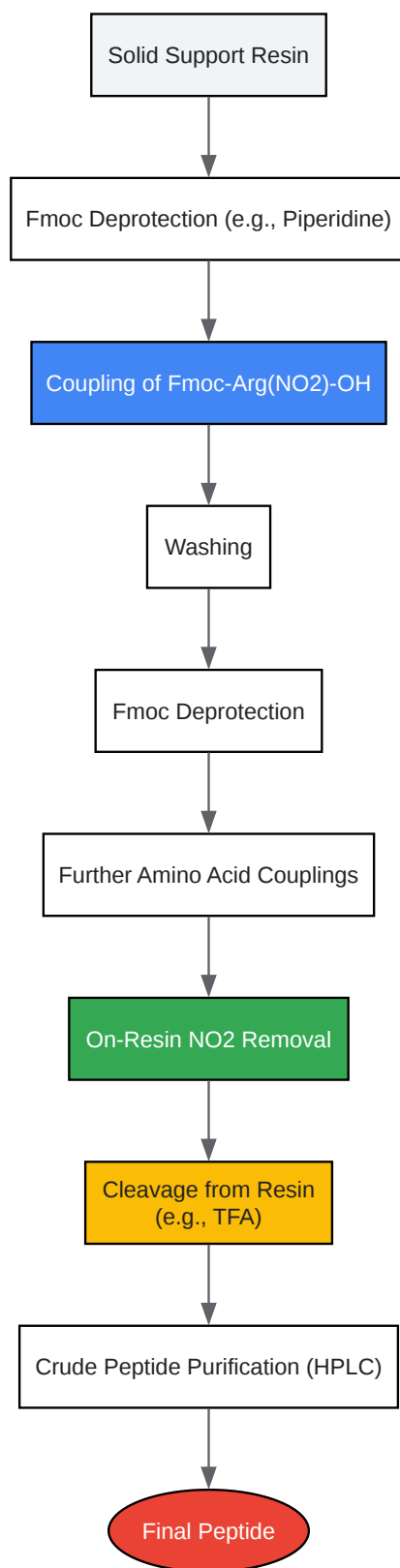


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Caption: Inhibition of the Nitric Oxide Synthesis Pathway.

Application in Solid-Phase Peptide Synthesis

The nitro group (-NO₂) is a well-established protecting group for the guanidino function of arginine in solid-phase peptide synthesis (SPPS).^{[6][7][8]} Its use can prevent side reactions such as δ -lactam formation during peptide chain elongation.^{[6][8]} The following workflow outlines the general steps for incorporating an Arg(NO₂)-protected amino acid into a peptide sequence and the subsequent deprotection.



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